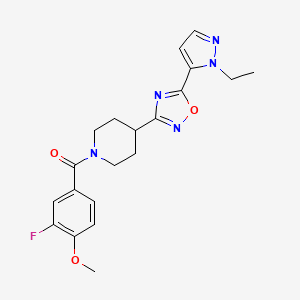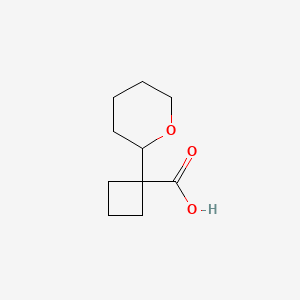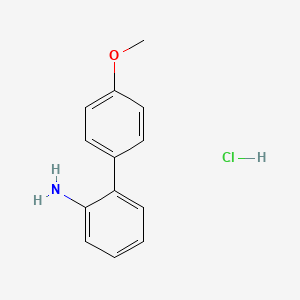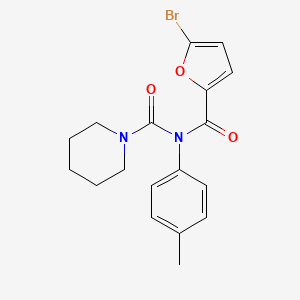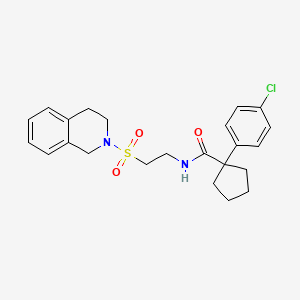
1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydroisoquinolin-1(2H)-one is a bioactive natural scaffold that has been used for plant disease management . A total of 59 derivatives of this scaffold were synthesized for this purpose .
Synthesis Analysis
These derivatives were synthesized using the Castagnoli–Cushman reaction . This reaction is a well-known method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives .Molecular Structure Analysis
The molecular structure of these derivatives is based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold . Specific structural requirements for activity were revealed in a three-dimensional quantitative structure–activity relationship (3D-QSAR) study .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are based on the Castagnoli–Cushman reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of these derivatives would depend on the specific substituents added to the 3,4-dihydroisoquinolin-1(2H)-one scaffold .科学的研究の応用
Synthesis and Characterization for Potential Antimicrobial Agents
Research on the synthesis and characterization of new quinazolines, which are structurally related to the queried compound, has shown potential as antimicrobial agents. These compounds have been screened for their antibacterial and antifungal activities against various pathogens, demonstrating the utility of such chemical entities in developing new antimicrobial strategies (Desai, Shihora, & Moradia, 2007).
Anticancer Activities through Hybrid Pharmacophore Approach
Another study explores the design and synthesis of 4-aminoquinoline derived sulfonyl analogs, utilizing a hybrid pharmacophore approach to enhance anticancer activities. The research focused on evaluating the cytotoxicity of these compounds against breast tumor cell lines, highlighting the potential of such compounds in cancer treatment research (Solomon et al., 2019).
Potential Anticancer Agent PK11195
The compound PK11195 has been studied for its potential as an anticancer agent. It has shown to facilitate the induction of cell death by various cytotoxic and chemotherapeutic agents, particularly in chronic lymphocytic leukemia cells. This suggests the relevance of such compounds in developing therapeutic options for leukemia (Santidrián et al., 2007).
Novel Phosphodiesterase 4 Inhibitor for Pulmonary Diseases
CHF6001, a novel phosphodiesterase 4 (PDE4) inhibitor, has been designed for pulmonary diseases, demonstrating significant anti-inflammatory effects in animal models of asthma and chronic obstructive respiratory disease. The research underscores the therapeutic potential of such inhibitors in treating pulmonary conditions (Villetti et al., 2015).
Modulation of Intracellular Ca2+ Signaling
PK11195, a known enhancer of apoptotic cell death, has also been shown to modulate intracellular Ca2+ signaling, which could be linked to its effects on Bcl-2 and its role in apoptotic cell death. This highlights the compound's potential role in cellular signaling research, particularly in understanding apoptosis mechanisms (Campanella, Szabadkai, & Rizzuto, 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O3S/c24-21-9-7-20(8-10-21)23(12-3-4-13-23)22(27)25-14-16-30(28,29)26-15-11-18-5-1-2-6-19(18)17-26/h1-2,5-10H,3-4,11-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSFREKJMCAJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCS(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2795442.png)
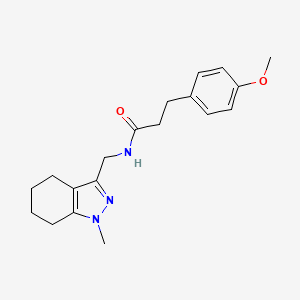
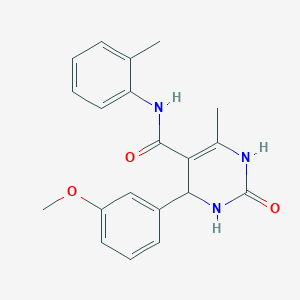
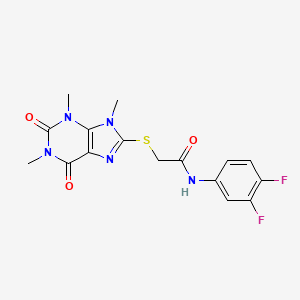
![(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2795449.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B2795451.png)
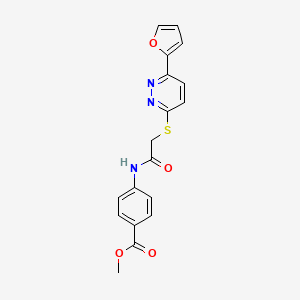
![3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2795454.png)
